6-(1-Adamantyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(1-Adamantyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Adamantyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. The general synthetic route may include:
Formation of the triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thione.
Substitution reactions: The triazole-3-thione can then undergo substitution reactions with adamantyl and trimethoxyphenyl groups under suitable conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(1-Adamantyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-Adamantyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.
Receptor binding: It may bind to specific receptors, modulating biological responses.
Pathway modulation: The compound may affect various signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Compounds with similar triazole rings.
Thiadiazole derivatives: Compounds with similar thiadiazole rings.
Adamantyl derivatives: Compounds with adamantyl groups.
Uniqueness
6-(1-Adamantyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C22H26N4O3S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
6-(1-adamantyl)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H26N4O3S/c1-27-16-7-15(8-17(28-2)18(16)29-3)19-23-24-21-26(19)25-20(30-21)22-9-12-4-13(10-22)6-14(5-12)11-22/h7-8,12-14H,4-6,9-11H2,1-3H3 |
InChI Key |
ABAGFRFTTOMYMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(S3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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